
Iridium--magnesium (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium–magnesium (1/3) is a compound consisting of iridium and magnesium in a 1:3 ratio. Iridium is a member of the platinum group metals and is known for its high density and corrosion resistance . Magnesium, on the other hand, is a lightweight metal with excellent mechanical properties . The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of iridium–magnesium (1/3) typically involves the reduction of iridium salts with magnesium. One common method is the reduction of iridium trichloride with magnesium powder under high-temperature conditions. The reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of iridium–magnesium (1/3) involves similar reduction processes but on a larger scale. The use of high-purity iridium and magnesium is crucial to ensure the quality of the final product. The reaction is typically conducted in a controlled environment to maintain the desired stoichiometry and prevent contamination .
Chemical Reactions Analysis
Types of Reactions: Iridium–magnesium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. When exposed to air, it reacts with oxygen to form a thin layer of iridium dioxide (IrO₂) and magnesium oxide (MgO) .
Common Reagents and Conditions: Common reagents used in the reactions of iridium–magnesium (1/3) include oxygen, halogens, and acids. For example, in the presence of hydrochloric acid, the compound can undergo a substitution reaction to form iridium chloride and magnesium chloride .
Major Products Formed: The major products formed from the reactions of iridium–magnesium (1/3) depend on the specific reagents and conditions used. For instance, oxidation reactions typically yield iridium dioxide and magnesium oxide, while substitution reactions with halogens produce iridium halides and magnesium halides .
Scientific Research Applications
Iridium–magnesium (1/3) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and hydroformylation . In biology and medicine, iridium-based compounds have shown promise as anticancer agents due to their ability to induce reactive oxygen species and cause DNA damage in cancer cells . In industry, iridium–magnesium (1/3) is used in the production of high-performance materials, such as thin films for electronic devices and coatings for corrosion-resistant applications .
Mechanism of Action
The mechanism by which iridium–magnesium (1/3) exerts its effects varies depending on the application. In catalytic reactions, the iridium component acts as the active site, facilitating the conversion of reactants to products. The magnesium component helps stabilize the iridium and enhances its catalytic activity . In anticancer applications, iridium-based compounds generate reactive oxygen species that cause oxidative stress and DNA damage in cancer cells, leading to cell death .
Comparison with Similar Compounds
Iridium–magnesium (1/3) can be compared to other iridium-based compounds, such as iridium dioxide (IrO₂) and iridium trichloride (IrCl₃). While iridium dioxide is primarily used for its catalytic properties, iridium trichloride is commonly used as a precursor for other iridium compounds . The unique combination of iridium and magnesium in iridium–magnesium (1/3) provides enhanced stability and catalytic activity compared to these individual compounds .
List of Similar Compounds:- Iridium dioxide (IrO₂)
- Iridium trichloride (IrCl₃)
- Iridium hexafluoride (IrF₆)
- Iridium tetroxide (IrO₄)
Properties
CAS No. |
60863-70-9 |
|---|---|
Molecular Formula |
IrMg3 |
Molecular Weight |
265.13 g/mol |
InChI |
InChI=1S/Ir.3Mg |
InChI Key |
SFQHQDZJVZAACH-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Mg].[Mg].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


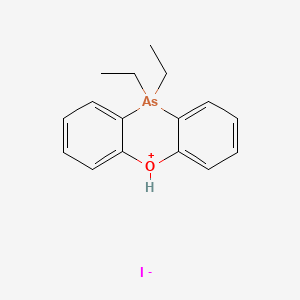
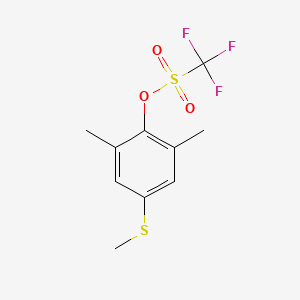
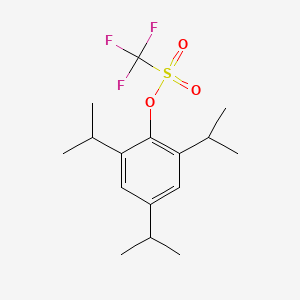
![3-[2,6-Di(propan-2-yl)phenoxy]-3-oxopropanoate](/img/structure/B14621332.png)
![1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14621334.png)
![2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14621337.png)
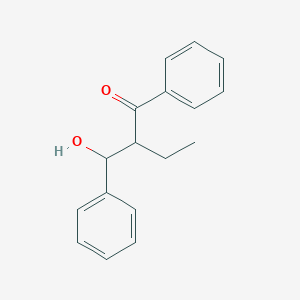

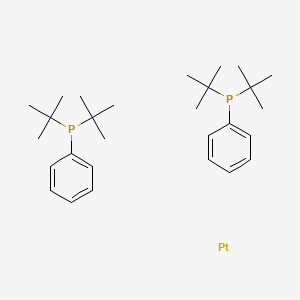
![Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester](/img/structure/B14621358.png)
![1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene](/img/structure/B14621371.png)
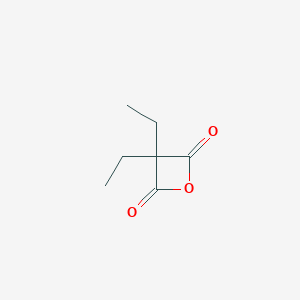
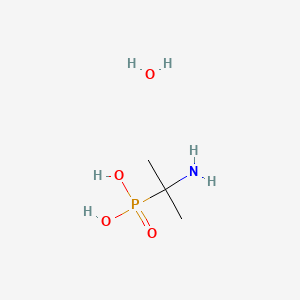
![4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline](/img/structure/B14621394.png)
